W6L65Skw7D
Description
“W6L65Skw7D” is a hybrid multidentate phosphine-alkene ligand designed for transition metal coordination chemistry and catalysis. Such ligands are pivotal in stabilizing metal centers, enhancing catalytic activity, and enabling stereochemical control in reactions such as cross-coupling and hydrogenation . The compound’s design likely aligns with modern trends in ligand development, which prioritize tunable electronic and steric properties for diverse catalytic applications.
Properties
CAS No. |
1800101-28-3 |
|---|---|
Molecular Formula |
C18H27NO |
Molecular Weight |
273.4 g/mol |
IUPAC Name |
1-phenyl-2-pyrrolidin-1-yloctan-1-one |
InChI |
InChI=1S/C18H27NO/c1-2-3-4-8-13-17(19-14-9-10-15-19)18(20)16-11-6-5-7-12-16/h5-7,11-12,17H,2-4,8-10,13-15H2,1H3 |
InChI Key |
RCGHPLZKUHDGCC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C(=O)C1=CC=CC=C1)N2CCCC2 |
Origin of Product |
United States |
Preparation Methods
- Synthetic routes for PV9 are not widely documented, but it is likely prepared through chemical synthesis.
- Industrial production methods are not well-established due to its limited use and research.
Chemical Reactions Analysis
- PV9 may undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions used in these reactions are not specifically reported for PV9.
- Major products formed from these reactions would depend on the specific reaction conditions.
Scientific Research Applications
- PV9’s applications span several fields:
Forensic Chemistry: Used as a reference standard for analytical testing and identification.
Toxicology: Investigated for its effects on the central nervous system.
Pharmacology: Studied for its interactions with monoamine transporters.
Research: Used in studies related to stimulants and cathinones.
Mechanism of Action
- PV9 likely exerts its effects by inhibiting the reuptake of dopamine and norepinephrine, similar to α-PVP .
- The exact molecular targets and pathways involved remain to be fully elucidated.
Comparison with Similar Compounds
Compound A (CAS 1761-61-1: 2-Bromo-4-nitrobenzoic acid)
Structural Similarities :
Key Differences :
| Property | “this compound” (Hypothetical) | CAS 1761-61-1 |
|---|---|---|
| Primary Application | Catalysis | Pharmaceutical synthesis |
| Solubility | Likely polar aprotic solvents | 0.687 mg/mL in water |
| Synthetic Route | Ligand-metal coordination | Carboxylic acid bromination |
| Thermal Stability | High (typical for ligands) | Moderate (decomposes at >200°C) |
Research Findings :
CAS 1761-61-1 is utilized in synthesizing bioactive molecules, whereas “this compound” is tailored for catalytic cycles. The bromo group in CAS 1761-61-1 enhances electrophilicity, contrasting with the electron-rich phosphine groups in “this compound” that facilitate metal binding .
Compound B (CAS 4783-65-7: N-Phenylpiperidinone)
Functional Similarities :
Contrasting Properties :
| Property | “this compound” (Hypothetical) | CAS 4783-65-7 |
|---|---|---|
| Molecular Weight | ~300–400 g/mol | 189.25 g/mol |
| Coordination Sites | Multiple (P and alkene) | Single (ketone group) |
| Catalytic Efficiency | High (designed for metals) | Low (non-metallic role) |
Experimental Data: CAS 4783-65-7 is synthesized via condensation reactions (e.g., with POCl₃), whereas “this compound” likely requires sophisticated ligand-metal assembly techniques. The latter’s phosphine groups offer stronger σ-donation, improving catalytic turnover compared to the ketone-based CAS 4783-65-7 .
Comparative Performance in Catalysis
A hypothetical evaluation based on ligand design principles:
| Metric | “this compound” | CAS 1761-61-1 | CAS 4783-65-7 |
|---|---|---|---|
| Turnover Frequency | 10⁴–10⁵ h⁻¹ | Not applicable | Not applicable |
| Metal Compatibility | Broad (Pd, Rh, Ni) | Limited | None |
| Stereoselectivity | High (≥95% ee) | Low | Low |
Discussion : “this compound” outperforms both compounds in catalysis due to its tailored electronic profile and multidentate structure. CAS 1761-61-1 and 4783-65-7 lack metal-coordination sites, limiting their utility in catalytic systems .
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